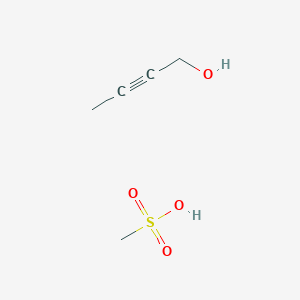
Methanesulfonic acid--but-2-yn-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–but-2-yn-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and but-2-yn-1-ol Methanesulfonic acid is an organosulfur compound with the molecular formula CH₄O₃S, known for its strong acidity and high solubility in water But-2-yn-1-ol is an alkyne alcohol with the molecular formula C₄H₆O, characterized by its triple bond and hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–but-2-yn-1-ol typically involves the esterification of but-2-yn-1-ol with methanesulfonic acid. This reaction can be carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of methanesulfonic acid–but-2-yn-1-ol may involve continuous flow processes to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a product with consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in but-2-yn-1-ol can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The triple bond in but-2-yn-1-ol can be reduced to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonate group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methanesulfonic acid–but-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid–but-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The methanesulfonate group can act as a leaving group in substitution reactions, while the hydroxyl and alkyne groups can participate in various chemical transformations. These interactions can modulate the activity of enzymes or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Methanesulfonic acid–but-2-yn-1-ol can be compared with other similar compounds such as:
Methanesulfonic acid–but-3-yn-1-ol: Similar structure but with a different position of the triple bond.
Methanesulfonic acid–prop-2-yn-1-ol: Similar structure but with a shorter carbon chain.
Methanesulfonic acid–but-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.
The uniqueness of methanesulfonic acid–but-2-yn-1-ol lies in its combination of a strong acid with an alkyne alcohol, providing a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
61493-85-4 |
|---|---|
Molecular Formula |
C5H10O4S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
but-2-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H6O.CH4O3S/c1-2-3-4-5;1-5(2,3)4/h5H,4H2,1H3;1H3,(H,2,3,4) |
InChI Key |
BUITWWCMSXVOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















